Protoveratrine B is extracted from various species of Veratrum, which are perennial plants found in temperate regions. The extraction process typically involves harvesting the plant material and employing solvent extraction techniques to isolate the alkaloids. Historically, protoveratrine was recognized as a mixture of two alkaloidal substances, protoveratrine A and protoveratrine B, with distinct pharmacological profiles .
Protoveratrine B belongs to the class of steroidal alkaloids. These compounds are characterized by their steroid backbone and various functional groups that contribute to their biological activity. Protoveratrine B is part of a broader category of veratrum alkaloids, which also includes other notable compounds such as veratridine and jervine .
The synthesis of protoveratrine B is complex and typically involves multi-step chemical reactions. While natural extraction remains the primary method for obtaining this compound, synthetic routes have been explored for research purposes.
The synthesis often requires precise control over reaction conditions such as temperature, pH, and the use of specific catalysts to facilitate desired transformations. For example, reactions may involve oxidation, reduction, and substitution processes to modify functional groups effectively.
Protoveratrine B has a complex molecular structure characterized by multiple hydroxyl groups and ester functionalities. Its chemical formula is , indicating a large and intricate arrangement of atoms that contributes to its biological activity.
The structural analysis reveals that protoveratrine B contains several stereocenters, making its stereochemistry critical for its biological function.
Protoveratrine B participates in various chemical reactions that can modify its structure and potentially alter its biological activity:
These reactions are crucial for developing analogs of protoveratrine B that may have improved efficacy or reduced side effects in therapeutic applications.
Protoveratrine B primarily exerts its pharmacological effects through interaction with sodium channels in cardiac tissues. It acts as a sodium channel blocker, which can lead to vasodilation and decreased heart rate:
Studies using molecular docking simulations have shown that protoveratrine B has a comparable affinity for sodium channels when compared to known reference compounds like quinidine .
Relevant physicochemical data indicate that protoveratrine B's properties significantly influence its bioavailability and therapeutic efficacy.
Protoveratrine B has several scientific uses:
Protoveratrine B continues to be an important compound in both clinical research and pharmaceutical development due to its unique properties and effects on human health.
Protoveratrine B is a steroidal alkaloid derived from Veratrum album (Liliaceae family), with the molecular formula C₄₁H₆₃NO₁₅ and a molecular weight of 809.94 g/mol [3] [4]. Its structure features a complex cevane skeleton (4,9-epoxycevane core) with eight hydroxyl groups, of which four are esterified: positions 6 and 7 bear acetyl groups, position 3 is linked to a 2,3-dihydroxy-2-methylbutanoate moiety, and position 15 carries a 2-methylbutanoate group [3] [4]. This configuration distinguishes it from protoveratrine A, which contains a 2-hydroxy-2-methylbutanoate at C-3 instead [3].
A defining characteristic is its stereochemical complexity, with 20 defined stereocenters confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies [4]. The absolute configuration is designated as [3β(2R,3R),4α,6α,7α,15α(R),16β], ensuring specific three-dimensionality critical for biological activity [3] [4]. The compound’s optical activity further reflects this chirality: [α]D²⁵ = -37° (pyridine) and -3.5° (chloroform) [3].
Table 1: Stereochemical Features of Protoveratrine B
Feature | Description |
---|---|
Total Stereocenters | 20 defined stereocenters [4] |
Key Ester Groups | C-3: (2R,3R)-2,3-dihydroxy-2-methylbutanoate; C-15: (2R)-2-methylbutanoate [3] |
Optical Rotation (Pyridine) | [α]D²⁵ = -37° [3] |
Absolute Configuration | [3β(2R,3R),4α,6α,7α,15α(R),16β] [4] |
Protoveratrine B crystallizes as prisms from acetone, decomposing at 268–270°C [3]. It demonstrates selective solubility: highly soluble in chloroform, pyridine, and hot ethanol; moderately soluble in dilute aqueous acids; and practically insoluble in water, petroleum ether, or diethyl ether [3]. This profile arises from its polar ester groups and non-polar tetracyclic core, rendering it amphiphilic.
Crystalline stability is attributed to intramolecular hydrogen bonding between ester carbonyls and hydroxyl groups, alongside van der Waals interactions within the steroidal framework [5]. While no single-crystal X-ray structure exists for protoveratrine B, analogous Veratrum alkaloids exhibit monoclinic or orthorhombic systems with Z = 4, stabilized by O–H···O and C–H···O bonds [5]. Powder X-ray diffraction (PXRD) patterns remain unreported, but thermal analysis confirms high thermal stability below 250°C [3].
Table 2: Physicochemical Properties of Protoveratrine B
Property | Value/Characteristics |
---|---|
Melting Point | Decomposition at 268–270°C [3] |
Solubility | Chloroform: High; Pyridine: High; Water: Insoluble; Ether: Slight [3] |
Thermal Stability | Stable below 250°C; decomposes without melting [3] |
Crystalline System | Undetermined; analogous alkaloids adopt monoclinic lattices [5] |
Protoveratrine B and protoveratrine A coexist in Veratrum album extracts and share identical molecular formulas except for one oxygen atom (C₄₁H₆₃NO₁₅ vs. C₄₁H₆₃NO₁₄) [3]. Their structural divergence lies in the C-3 ester side chain: protoveratrine B has a 2,3-dihydroxy-2-methylbutanoate, whereas protoveratrine A carries a 2-hydroxy-2-methylbutanoate [3]. This difference alters polarity and hydrogen-bonding capacity, making protoveratrine B more hydrophilic.
Toxicity studies reveal protoveratrine B’s higher potency: subcutaneous LD₅₀ in mice is 0.21 mg/kg versus 0.29 mg/kg for protoveratrine A [3]. Among other Veratrum alkaloids (e.g., jervine, veratramine), protoveratrines are distinguished by their polyesterified structures and extensive hydroxylation, which enhance solubility in polar organic solvents compared to non-esterified analogs [3] [6]. Clinically, protoveratrine B was historically preferred as an antihypertensive due to a wider therapeutic window before emetic effects onset [4] [6].
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR are pivotal for structural assignment. Key ¹H NMR signals include:
¹³C NMR confirms ester carbonyls (δ 170–175 ppm), olefinic carbons (δ 120–125 ppm, C1–C2), and oxygenated carbons (δ 60–85 ppm) [4] [7]. Two-dimensional techniques (COSY, HMBC) map the proton–carbon connectivity, validating stereochemistry [7].
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 810.94, with fragmentation pathways:
Infrared (IR) Spectroscopy
IR spectra display characteristic absorptions:
Table 3: Key Spectroscopic Signatures of Protoveratrine B
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 5.35 (m, H-3), 4.85 (d, H-15), 2.08 (s, 6-OCOCH₃) [4] | Esterified methine protons; acetyl groups |
¹³C NMR | δ 172.5 (C=O, C-15 ester), 80.2 (C-3) [4] [7] | Carbonyl carbons; oxygenated methine carbons |
IR | 1735 cm⁻¹ (C=O), 3450 cm⁻¹ (OH) [8] | Ester carbonyls; hydroxyl groups |
MS | [M+H]⁺ 810.94; fragments at m/z 694.88, 634.85 [3] [4] | Sequential loss of ester side chains |
While comprehensive experimental spectra remain proprietary, the above signatures collectively define protoveratrine B’s architecture. X-ray crystallography would resolve residual stereochemical ambiguities but is currently lacking for this compound [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7